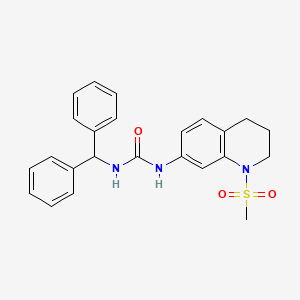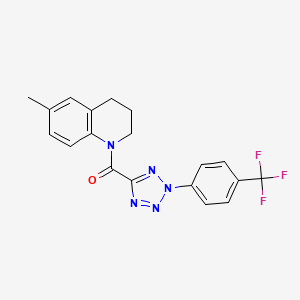
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H16F3N5O and its molecular weight is 387.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone can be achieved through multi-step organic reactions
Industrial Production Methods: Industrially, the compound can be synthesized using batch or continuous flow reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Scaling up requires optimization to maintain yield and purity.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Often carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can occur under nucleophilic or electrophilic conditions, depending on the substituent and the reaction environment.
Major Products
Oxidation can yield quinolone derivatives.
Reduction may lead to the formation of corresponding alcohols or amines.
Substitution reactions result in various substituted quinoline or tetrazole derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications: This compound has promising applications in multiple fields:
Chemistry
As a building block in organic synthesis for creating more complex molecules.
Biology
Potential use as a bioactive molecule for studying cellular processes and interactions.
Medicine
Exploration as a lead compound in drug discovery due to its unique structure and potential bioactivities.
Industry
Applications in material science for developing new materials with specific properties.
作用机制
Mechanism by which the Compound Exerts its Effects
The compound's action is likely mediated by its interaction with specific molecular targets, such as enzymes or receptors.
Molecular Targets and Pathways Involved
The exact targets depend on the application. In medicinal chemistry, it may interact with cellular receptors or enzymes, influencing pathways related to disease processes.
相似化合物的比较
Comparison with Other Similar Compounds
Compared to other quinoline-tetrazole derivatives, this compound stands out due to its specific substitution pattern, which may confer unique chemical and biological properties.
List of Similar Compounds
Quinoline derivatives with various substitutions.
Tetrazole-containing compounds used in medicinal chemistry.
Other hybrid molecules incorporating quinoline and tetrazole moieties.
And there you have it—a detailed breakdown of (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone. Anything stand out to you about this compound?
属性
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O/c1-12-4-9-16-13(11-12)3-2-10-26(16)18(28)17-23-25-27(24-17)15-7-5-14(6-8-15)19(20,21)22/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGKBSOYRRIMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
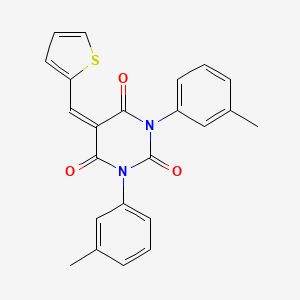
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B2746208.png)
![N-(2-methoxyethyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2746209.png)
![3-(4-fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide](/img/structure/B2746211.png)

![methyl 4-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2746213.png)
![Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2746215.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide](/img/structure/B2746217.png)
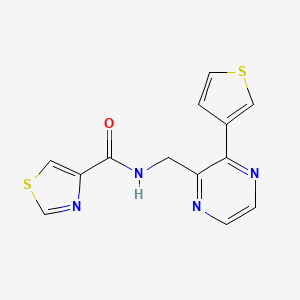
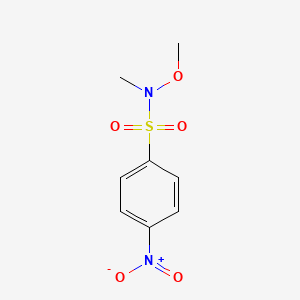
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2746224.png)
![4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate](/img/structure/B2746226.png)
